2-Butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo-, methyl ester, (E)-
Description
The compound 2-Butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo-, methyl ester, (E)- (CAS: 42537-58-6) is an α,β-unsaturated ester featuring a 2-nitrophenylamino substituent at the 4-oxo position . Its molecular formula is C₁₁H₁₀N₂O₅, with a monoisotopic mass of 250.059 Da. The (E)-stereochemistry of the double bond is critical for its reactivity and interactions in synthetic applications, such as asymmetric aza-Michael additions in pharmaceutical synthesis . This compound serves as a key intermediate in the preparation of caprolactams, which are precursors to angiotensin-converting enzyme (ACE) inhibitors like benazepril .
Properties
IUPAC Name |
methyl (E)-4-(2-nitroanilino)-4-oxobut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-18-11(15)7-6-10(14)12-8-4-2-3-5-9(8)13(16)17/h2-7H,1H3,(H,12,14)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOSENKSAUZHBE-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)NC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Bacteriostatic Properties
Research indicates that this compound exhibits bacteriostatic properties against Mycobacterium tuberculosis, making it a candidate for therapeutic applications in tuberculosis treatment. The mechanism of action likely involves interference with essential metabolic pathways in the bacteria, potentially reducing the risk of drug resistance .
Case Study: Antitubercular Activity
In a study assessing various derivatives of butenoic acid compounds, 2-butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo-, methyl ester demonstrated significant inhibition of Mycobacterium tuberculosis growth. The compound's unique structure allows for targeted interactions with bacterial enzymes, enhancing its efficacy .
Synthetic Organic Chemistry
Synthesis Routes
The synthesis of 2-butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo-, methyl ester can be achieved through several methods:
- Amide Bond Formation : Reacting 2-butenoic acid with 2-nitroaniline under acidic conditions.
- Esterification : Introducing the methyl ester group using catalysts like sulfuric acid or p-toluenesulfonic acid .
These methods allow for tailored synthesis, enabling the production of various derivatives with enhanced properties.
Material Science Applications
UV Filters in Cosmetics
The (E)-isomer of this compound is utilized in developing UV filters for cosmetic products. Its ability to absorb UV radiation makes it valuable in protecting skin from harmful UV exposure .
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitrophenyl group can bind to specific sites on these targets, leading to biological responses. The exact mechanism depends on the specific application and the molecular environment.
Comparison with Similar Compounds
Structural Analogues: Substituent and Ester Variations
The table below compares the target compound with structurally related α,β-unsaturated esters differing in substituents, ester groups, and stereochemistry:
Physicochemical Properties
- Nitro Groups : Increase molecular weight and polar surface area, reducing solubility compared to methoxy or fluorine derivatives .
- Ester Groups : Methyl esters (e.g., target compound) generally exhibit higher volatility than ethyl esters .
- Stereochemistry : (E)-isomers often show distinct reactivity and biological activity compared to (Z)-isomers .
Biological Activity
2-Butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo-, methyl ester, (E)-, also known by its CAS number 90800-54-7, is a synthetic organic compound characterized by a unique structure that includes a butenoic acid backbone and a nitrophenyl amino group. This compound has garnered attention due to its potential biological activities, particularly its bacteriostatic properties against Mycobacterium tuberculosis, making it a candidate for therapeutic applications in treating tuberculosis.
- Molecular Formula : C₁₀H₇N₁O₅
- Molecular Weight : 221.166 g/mol
- Structure : The compound features a butenoic acid core with a nitrophenyl amino group and a methyl ester functional group. This configuration contributes to its chemical reactivity and biological activity .
The biological activity of this compound is primarily attributed to its ability to interfere with essential metabolic pathways in bacteria. The nitrophenyl group is believed to play a crucial role in binding to specific molecular targets, leading to inhibition of bacterial growth without outright killing the bacteria. This mechanism is particularly beneficial in preventing the development of drug resistance .
Antimicrobial Activity
Research indicates that 2-butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo-, methyl ester exhibits significant bacteriostatic effects against Mycobacterium tuberculosis. The compound's ability to inhibit bacterial growth suggests that it may be useful in developing new treatments for tuberculosis, which remains a major global health challenge .
Comparative Activity
A comparison with similar compounds reveals that structural variations can influence biological activities. For instance, while other derivatives of butenoic acid have been studied, the unique combination of the nitrophenyl amino group in this compound enhances its efficacy against specific bacterial strains .
Study on Bacteriostatic Properties
A study conducted on the bacteriostatic properties of this compound demonstrated its effectiveness against Mycobacterium tuberculosis. The results indicated that at certain concentrations, the compound could significantly reduce bacterial viability without causing cell lysis .
| Concentration (µg/mL) | Bacterial Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 20 |
This table illustrates the dose-dependent response of Mycobacterium tuberculosis to treatment with the compound.
Synthesis and Derivatives
The synthesis of 2-butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo-, methyl ester typically involves:
- Formation of an amide bond between 2-butenoic acid and 2-nitroaniline.
- Esterification under acidic conditions using catalysts like sulfuric acid or p-toluenesulfonic acid.
This synthetic route allows for the exploration of various derivatives that may exhibit enhanced or altered biological activities .
Q & A
Q. What are the recommended synthetic routes for preparing (E)-4-[(2-nitrophenyl)amino]-4-oxo-2-butenoic acid methyl ester?
Methodological Answer:
- Step 1: Amide Coupling
React 2-nitroaniline with a suitable α,β-unsaturated ester precursor (e.g., maleic anhydride derivative) using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane. - Step 2: Stereochemical Control
Ensure (E)-configuration by optimizing reaction conditions (e.g., temperature, solvent polarity) to favor trans-addition, as described for analogous α,β-unsaturated amides . - Step 3: Purification
Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the pure product. Monitor purity via TLC and HPLC .
Q. How should researchers characterize this compound’s structural and spectral properties?
Methodological Answer:
- NMR Analysis : Perform - and -NMR in deuterated DMSO or CDCl to confirm the (E)-configuration (typical coupling constants for trans double bonds) and nitro/amide functional groups .
- IR Spectroscopy : Identify key peaks:
- Mass Spectrometry : Use ESI-MS or HRMS to confirm molecular ion [M+H] and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations using Gaussian or ORCA software). Discrepancies in chemical shifts may arise from solvent effects or tautomerism .
- X-ray Crystallography : If crystalline, determine the absolute configuration via single-crystal XRD to validate stereochemical assignments .
- Dynamic NMR : For conformational ambiguities, perform variable-temperature NMR to assess rotational barriers or tautomeric equilibria .
Q. What computational strategies are suitable for studying this compound’s reactivity and bioactivity?
Methodological Answer:
- Reactivity Studies :
- Bioactivity Modeling :
Q. How can researchers evaluate the compound’s biological activity in vitro?
Methodological Answer:
- Enzyme Inhibition Assays :
- Cytotoxicity Screening :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
